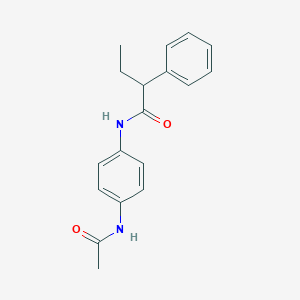
N-(4-acetamidophenyl)-2-phenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetamidophenyl)-2-phenylbutanamide, also known as flurbiprofen, is a nonsteroidal anti-inflammatory drug (NSAID) that has been widely used in the treatment of various inflammatory conditions. It was first synthesized in 1969 by the pharmaceutical company Boots Group, and it has since been approved for use in several countries around the world.
Mécanisme D'action
Flurbiprofen works by inhibiting the production of prostaglandins, which are inflammatory mediators that cause pain and swelling. It does this by blocking the activity of cyclooxygenase (COX), an enzyme that is involved in the production of prostaglandins. Flurbiprofen is a nonselective COX inhibitor, meaning that it inhibits both COX-1 and COX-2 enzymes.
Biochemical and Physiological Effects
Flurbiprofen has been shown to have several biochemical and physiological effects. It has been found to reduce inflammation, pain, and fever. It also has anticoagulant properties, which can help prevent blood clots. Moreover, N-(4-acetamidophenyl)-2-phenylbutanamide has been shown to have antioxidant properties, which can help protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
Flurbiprofen has several advantages for lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. Moreover, it has a well-established mechanism of action and has been extensively studied, making it a reliable tool for research. However, N-(4-acetamidophenyl)-2-phenylbutanamide also has some limitations. It can cause gastrointestinal side effects such as stomach ulcers and bleeding. Moreover, it can interact with other medications, making it important to carefully consider its use in lab experiments.
Orientations Futures
There are several future directions for research on N-(4-acetamidophenyl)-2-phenylbutanamide. One area of research is its potential use in the treatment of Alzheimer's disease. Flurbiprofen has been found to inhibit the production of beta-amyloid, a protein that is associated with the development of Alzheimer's disease. Moreover, research has shown that this compound can improve cognitive function in patients with Alzheimer's disease. Another area of research is the development of more selective COX inhibitors, which could potentially reduce the risk of gastrointestinal side effects associated with nonselective COX inhibitors like this compound.
Conclusion
In conclusion, this compound is a nonsteroidal anti-inflammatory drug that has been widely used in the treatment of various inflammatory conditions. It works by inhibiting the production of prostaglandins, which are inflammatory mediators that cause pain and swelling. Flurbiprofen has several biochemical and physiological effects, including reducing inflammation, pain, and fever, and has potential in the treatment of Alzheimer's disease. While it has advantages for lab experiments, it also has limitations, including the risk of gastrointestinal side effects. Future research on this compound could lead to new treatments for inflammatory conditions and Alzheimer's disease.
Méthodes De Synthèse
Flurbiprofen can be synthesized through a multistep process that involves the reaction of 4-aminophenol with ethyl acetoacetate to form 4-acetamidophenyl-2-butenoic acid. This intermediate is then reacted with phenylmagnesium bromide to form N-(4-acetamidophenyl)-2-phenylbutanamide. The final product is obtained through recrystallization and purification processes.
Applications De Recherche Scientifique
Flurbiprofen has been extensively studied for its anti-inflammatory and analgesic properties. It has been used in the treatment of various conditions such as rheumatoid arthritis, osteoarthritis, and menstrual pain. Moreover, N-(4-acetamidophenyl)-2-phenylbutanamide has been shown to have potential in the treatment of Alzheimer's disease, as it has been found to inhibit the production of beta-amyloid, a protein that is associated with the development of Alzheimer's disease.
Propriétés
Formule moléculaire |
C18H20N2O2 |
|---|---|
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
N-(4-acetamidophenyl)-2-phenylbutanamide |
InChI |
InChI=1S/C18H20N2O2/c1-3-17(14-7-5-4-6-8-14)18(22)20-16-11-9-15(10-12-16)19-13(2)21/h4-12,17H,3H2,1-2H3,(H,19,21)(H,20,22) |
Clé InChI |
FDACPLQGYOKETO-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C |
SMILES canonique |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{2,4-dimethyl[(4-methylphenyl)sulfonyl]anilino}-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide](/img/structure/B297024.png)


![N-[4-(acetylamino)phenyl]-2-[(methylsulfonyl)(1-naphthyl)amino]acetamide](/img/structure/B297033.png)
![N-(2-chlorobenzyl)-2-[2,4-dimethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B297035.png)
![2-({[2,4-dichloro(phenylsulfonyl)anilino]acetyl}amino)-N-isobutylbenzamide](/img/structure/B297037.png)
![N-isobutyl-2-({[4-isopropyl(phenylsulfonyl)anilino]acetyl}amino)benzamide](/img/structure/B297038.png)
![N-(4-ethoxyphenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B297040.png)
![N,10-diphenyl-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene-5-carboxamide](/img/structure/B297041.png)
![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B297042.png)
![4-methoxy-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-methylbenzenesulfonamide](/img/structure/B297043.png)
![N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B297045.png)
![1-{N-[(4-methoxyphenyl)sulfonyl]-N-methylglycyl}piperidine-4-carboxamide](/img/structure/B297046.png)
amino]acetamide](/img/structure/B297049.png)
